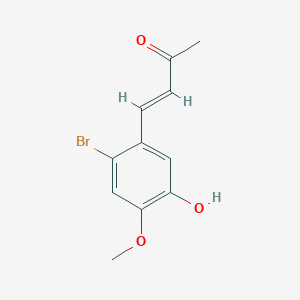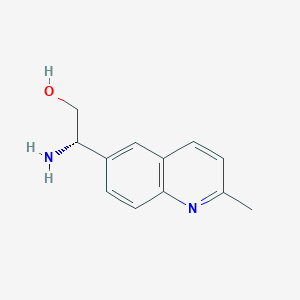
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol is a chiral compound with a molecular formula of C12H14N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Functional Group Introduction:
Chiral Center Formation: The chiral center is introduced by reacting the intermediate with an appropriate chiral reagent under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (1R)-2-amino-1-(2-methylquinolin-6-yl)ethan-1-ol
- 2-(2-Methylquinolin-6-yl)ethan-1-ol
- 4-Hydroxy-2-quinolones
Uniqueness
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2-methylquinolin-6-yl)ethanol |
InChI |
InChI=1S/C12H14N2O/c1-8-2-3-10-6-9(11(13)7-15)4-5-12(10)14-8/h2-6,11,15H,7,13H2,1H3/t11-/m1/s1 |
InChIキー |
WYJPKUOHOIEMQZ-LLVKDONJSA-N |
異性体SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)[C@@H](CO)N |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


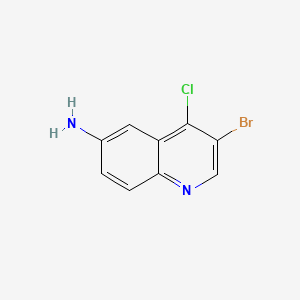
![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)

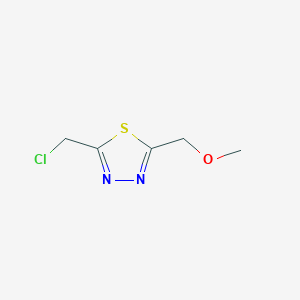
![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)

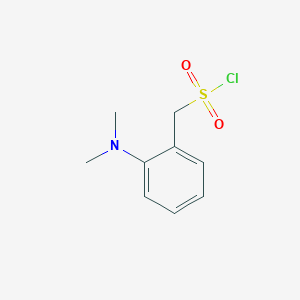
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)
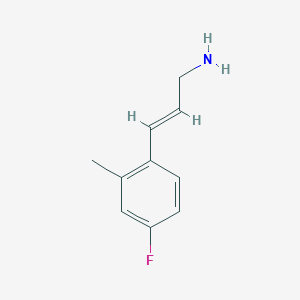

![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

